molecular formula C11H15NO3 B3052478 3-Methoxy-2-propoxybenzaldehyde oxime CAS No. 41828-04-0

3-Methoxy-2-propoxybenzaldehyde oxime

Cat. No. B3052478
CAS RN: 41828-04-0
M. Wt: 209.24 g/mol
InChI Key: QQUVUUIKEFIANU-WQLSENKSSA-N
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Description

3-Methoxy-2-propoxybenzaldehyde oxime is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.25 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO3/c1-3-7-15-11-9 (8-12-13)5-4-6-10 (11)14-2/h4-6H,3,7-8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • Crystal Structures and Hirshfeld Surfaces : Research on methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime, explores their crystal structures and intermolecular hydrogen bonding patterns. Different arrangements of methoxy groups and the oxime unit influence the formation of molecular chains and dimers in these compounds (Gomes et al., 2018).

Chemical Synthesis and Reactions

  • Synthesis and Conversion : The synthesis of oximes like 3-amino-5-nitrobenzaldehyde oxime and its conversion into other chemical compounds is an area of research. Such studies provide insights into chemical reactions and synthesis pathways for related oximes (Epishina et al., 1997).
  • Mechanochemical Synthesis : The solvent-free synthesis of oximes, including methoxybenzaldehyde oximes, using a mechanochemical approach, highlights an environmentally friendly method that minimizes risks associated with solution-phase reactions (Baláž et al., 2019).

Pharmacokinetics and Biodistribution

  • Radiosynthesis and Biodistribution : Studies on the biodistribution of peptides conjugated with fluorinated aldehyde-containing prosthetic groups, such as methoxybenzaldehyde oxime derivatives, help understand their pharmacokinetics and potential use in medical imaging (Glaser et al., 2008).

Material Science and Chemistry

  • Epoxy Thermosets : Research on renewable epoxy thermosets derived from lignin-based triphenols, including methoxybenzaldehyde, focuses on their thermomechanical properties and potential in sustainable material science (Zhao et al., 2018).
  • Electrochemistry : The electrochemical synthesis of p-methoxybenzaldehyde from methoxytoluene, using redox mediators, has applications in organic electrochemistry, demonstrating high selectivity and efficiency (Kreysa & Medin, 1986).

Spectroscopy and Structural Analysis

  • Spectroscopic Studies : Research on 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde focuses on its spectroscopic characterization and structural analysis, contributing to the understanding of complex organic compounds (Özay et al., 2013).

Kinetics and Reaction Mechanisms

  • Redox Properties : Studies on the redox properties of alkoxyl-substituted benzidines, including methoxy derivatives, provide insights into their sensitivity towards oxidants and their potential use as indicators in redox titrations (Rees & Stephen, 1959).

Organic Chemistry Applications

  • Regioselective Synthesis : Research on the regioselective removal and substitution of the methoxy group in trimethoxybenzaldehyde derivatives under electron transfer conditions contributes to the understanding of organic synthesis techniques (Azzena et al., 1992).

Mechanism of Action

The mechanism of action of oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), as a classic example . Oximes are renowned for their widespread applications as OP antidotes .

Safety and Hazards

3-Methoxy-2-propoxybenzaldehyde oxime is intended for research use only and is not intended for diagnostic or therapeutic use . It is labeled as an irritant .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methoxy-2-propoxybenzaldehyde oxime involves the conversion of 3-Methoxy-2-propoxybenzaldehyde to its oxime derivative using hydroxylamine hydrochloride as the reagent.", "Starting Materials": [ "3-Methoxy-2-propoxybenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3-Methoxy-2-propoxybenzaldehyde (1.0 g) in ethanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) to the solution.", "Step 2: Add sodium hydroxide (0.5 g) to the solution and stir for 30 minutes at room temperature.", "Step 3: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 3-Methoxy-2-propoxybenzaldehyde oxime as a white solid (yield: 80%)." ] }

CAS RN

41828-04-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(NZ)-N-[(3-methoxy-2-propoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H15NO3/c1-3-7-15-11-9(8-12-13)5-4-6-10(11)14-2/h4-6,8,13H,3,7H2,1-2H3/b12-8-

InChI Key

QQUVUUIKEFIANU-WQLSENKSSA-N

Isomeric SMILES

CCCOC1=C(C=CC=C1OC)/C=N\O

SMILES

CCCOC1=C(C=CC=C1OC)C=NO

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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